Welcome to the BenchChem Online Store!
molecular formula C7H8N2O B118701 2-Acetamidopyridine CAS No. 158734-79-3

2-Acetamidopyridine

Cat. No. B118701
M. Wt: 136.15 g/mol
InChI Key: QROKOTBWFZITJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05290943

Procedure details

In 300 ml of water, 13.6 g (0. lmol) of 2-acetamidopyridine (Id) was dissolved. To this solution, 35.5 g (0.25 mol) of disodium hydrogenphosphate and 100 ml of dichloromethane were added in this order. While this mixture was stirred, 8.0 g (0.11 mol) of chlorine was introduced thereto at 0° C. for 30 minutes. Then the mixture was further stirred at the same temperature for 2 hours. After the mixture was brought back to room temperature, it was separated into a water layer and an extract layer. Thereafter, the water layer was further extracted with 100 ml of dichloromethane and then washed with saturated brine. The resulting extract layer was dehydrated by sodium sulfate anhydride. When dichloromethane was evaporated off, 16.0 g (yield: 94.0%) of 2-acetamido-5-chloropyridine (IIj) was obtained as a pale brown crystal.
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1)(=[O:3])[CH3:2].P([O-])([O-])(O)=O.[Na+].[Na+].[Cl:18]CCl.ClCl>O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:18])=[CH:7][N:6]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)(=O)NC1=NC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While this mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture was further stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
CUSTOM
Type
CUSTOM
Details
it was separated into a water layer
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the water layer was further extracted with 100 ml of dichloromethane
WASH
Type
WASH
Details
washed with saturated brine
EXTRACTION
Type
EXTRACTION
Details
The resulting extract layer
CUSTOM
Type
CUSTOM
Details
When dichloromethane was evaporated off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.